Fasedienol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fasedienol has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a synthetic intermediate in steroid chemistry.

Biology: Research focuses on its role as a pherine and its effects on human behavior and physiology.

Medicine: this compound is being developed as a treatment for social anxiety disorder, generalized anxiety disorder, and post-traumatic stress disorder.

Industry: Potential applications in the pharmaceutical industry for developing new anxiolytic medications.

Mécanisme D'action

Target of Action

Fasedienol, also known as Androsta-4,16-dien-3-ol, (3beta)-, Aloradine, or 4-androstadienol, primarily targets the peripheral nasal chemosensory neurons . These neurons are part of the vomeronasal organ (VON), which plays a crucial role in the detection of pheromones .

Mode of Action

This compound interacts with its targets by binding to receptors in the membrane of peripheral nasal chemosensory neurons . This binding activates subsets of neurons in the olfactory bulbs, which in turn connect to neurocircuitry in the limbic amygdala . The limbic amygdala is involved in the regulation of fear and anxiety circuits .

Biochemical Pathways

The activation of the olfactory bulb neurons by this compound leads to the regulation of the olfactory-amygdala neural circuits associated with fear and anxiety . This regulation attenuates the tone of the sympathetic autonomic nervous system , which is responsible for the body’s fight-or-flight response.

Pharmacokinetics

This compound is administered intranasally in low microgram doses . It is pharmacologically active without requiring apparent systemic distribution or direct activity on neurons in the brain . . This suggests that this compound is rapidly metabolized and cleared from the body.

Result of Action

The action of this compound results in anxiolytic-like effects . It rapidly lowers heart rate, respiratory rate, and electrodermal activity, consistent with sympatholytic activity and an anxiolytic effect . This leads to clinically meaningful reductions in fear, anxiety, and avoidance of anxiety-provoking social and performance situations in daily life .

Action Environment

The action of this compound is influenced by the environment within the nasal passages. Many xenobiotic-metabolizing enzymes, such as the cytochrome P450 (CYP) enzymes, are expressed in the mammalian olfactory mucosa . These enzymes catalyze the biotransformation of exogenous compounds, including steroidal molecules active on olfactory receptors, to facilitate their elimination and avoid receptor saturation .

Analyse Biochimique

Biochemical Properties

Fasedienol has been found to directly activate isolated human vomeronasal receptor cells at nanomolar concentrations . It induces its rapid pharmacological and behavioral effects by binding to receptors in the membrane of peripheral nasal chemosensory neurons . These, in turn, activate subsets of olfactory bulb neurons that project directly to the limbic amygdala which regulates fear and anxiety circuits .

Cellular Effects

This compound’s effect on the local electrogram of nasal chemosensory neurons (EGNR) and autonomic nervous system (ANS) responses has been reported . It significantly increases EGNR amplitude and rapidly reduces respiratory rate, heart rate, and electrodermal activity, consistent with sympatholytic activity and an anxiolytic effect .

Molecular Mechanism

This compound lacks affinity for steroid hormone receptors and instead directly activates isolated human vomeronasal receptor cells . It might be converted into androstenol similarly and hence potentiation of the GABA A receptor could contribute to its mechanism of action .

Temporal Effects in Laboratory Settings

Long-term intranasal administration of this compound, used as-needed up to four times a day in daily life, was safe and well-tolerated in nearly 500 patients with social anxiety disorder (SAD) . Patients self-administered over 30,000 doses of this compound in real-world settings, with a mean study duration of 4 months, and a maximum study duration of over 10 months .

Metabolic Pathways

This compound may be metabolized by multiple CYP enzymes, including CYP2A6 and CYP1A1 .

Transport and Distribution

This compound is administered intranasally . Radiolabeled 14C-Fasedienol administered intranasally to laboratory rats is recovered in the nasal passages and gut but not in the CNS .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with receptors on the cell membrane of peripheral nasal chemosensory neurons .

Méthodes De Préparation

Les voies de synthèse du fasédienol impliquent l'utilisation de précurseurs stéroïdiens. Les voies de synthèse exactes et les conditions de réaction sont exclusives et non divulguées publiquement. Les méthodes de production industrielle impliquent probablement des procédés de synthèse organique en plusieurs étapes, y compris la formation du squelette stéroïdien et la fonctionnalisation ultérieure pour obtenir la structure moléculaire souhaitée .

Analyse Des Réactions Chimiques

Le fasédienol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent le convertir en différents alcools ou hydrocarbures.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle, pour former des esters ou des éthers.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents alkylants pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le fasédienol a plusieurs applications de recherche scientifique :

Chimie : Il est étudié pour ses propriétés chimiques uniques et son potentiel en tant qu'intermédiaire synthétique en chimie stéroïdienne.

Biologie : La recherche porte sur son rôle de phéromone et ses effets sur le comportement et la physiologie humains.

Médecine : Le fasédienol est en cours de développement en tant que traitement du trouble d'anxiété sociale, du trouble d'anxiété généralisée et du syndrome de stress post-traumatique.

Industrie : Applications potentielles dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anxiolytiques.

Mécanisme d'action

Le fasédienol exerce ses effets en activant les récepteurs des neurones chimio-sensoriels nasaux périphériques. Ces neurones, à leur tour, activent des sous-ensembles de neurones dans les bulbes olfactifs qui se connectent aux neurocircuits de l'amygdale limbique impliqués dans la pathophysiologie du trouble d'anxiété sociale. Ce mécanisme est fondamentalement différent des médicaments anxiolytiques traditionnels, car il ne nécessite pas de distribution systémique ni d'activité directe sur les neurones du cerveau .

Comparaison Avec Des Composés Similaires

Le fasédienol est unique par rapport à d'autres composés similaires en raison de son mécanisme d'action spécifique et de l'apparition rapide de ses effets. Les composés similaires comprennent :

Androstadienol : Une phéromone endogène aux propriétés structurales similaires.

Androstenol : Une phéromone connue pour agir comme un modulateur allostérique positif du récepteur GABA A.

Androstadienone : Une autre phéromone aux effets anxiolytiques.

L'unicité du fasédienol réside dans sa capacité à activer les cellules réceptrices voméronasales à des concentrations nanomolaires, ce qui conduit à ses effets anxiolytiques rapides sans distribution systémique .

Propriétés

IUPAC Name |

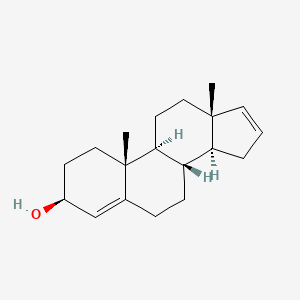

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,14-17,20H,4-8,10-11H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVFCEPOUVGTNP-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=CC(CCC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C[C@H](CC[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032322 | |

| Record name | 4,16-Androstadien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There is little information available on the mechanism of action of vomeropherins. These compounds are delivered to the nasal passages and bind to chemoreceptors that in turn affect the hypothalamus and the limbic system. | |

| Record name | PH94B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23062-06-8 | |

| Record name | Androsta-4,16-dien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androsta-4,16-dien-3-ol, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,16-Androstadien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fasedienol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTW1NJ7IJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fasedienol impact the nervous system and potentially alleviate anxiety?

A1: this compound, when administered intranasally, demonstrates interaction with the olfactory-amygdala neural circuit, a pathway significantly involved in processing fear and anxiety responses. [] The research indicates that this compound activates nasal chemosensory neurons, evident through a substantial increase in the electrogram of nasal chemosensory neurons (EGNR) amplitude. [] This activation is then believed to influence the amygdala, a brain region crucial for processing emotions, particularly fear and anxiety.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)

![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)

![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)

![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)